(2E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N’-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a benzothiazole ring, which is known for its diverse biological activities. The compound’s structure includes multiple conjugated double bonds, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N’-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide typically involves the condensation of benzothiazole derivatives with hydrazides. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N’-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
(2E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N’-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N’-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The benzothiazole ring is known to interact with DNA, proteins, and other biomolecules, which contributes to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(1,3-benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile
- (2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one
- (2E,2’E)-3,3-(1,4-phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]
Uniqueness
(2E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N’-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide is unique due to its specific structure, which includes a benzothiazole ring and multiple conjugated double bonds. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H19N3O2S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(E)-N'-(1,3-benzothiazol-2-yl)-3-phenyl-N'-[(E)-3-phenylprop-2-enoyl]prop-2-enehydrazide |
InChI |
InChI=1S/C25H19N3O2S/c29-23(17-15-19-9-3-1-4-10-19)27-28(24(30)18-16-20-11-5-2-6-12-20)25-26-21-13-7-8-14-22(21)31-25/h1-18H,(H,27,29)/b17-15+,18-16+ |
InChI Key |
VKDDZGHYHCAEBN-YTEMWHBBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NN(C2=NC3=CC=CC=C3S2)C(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NN(C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.